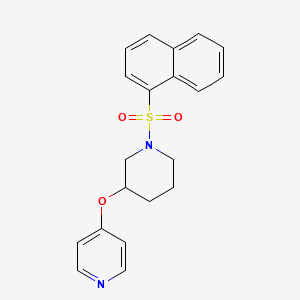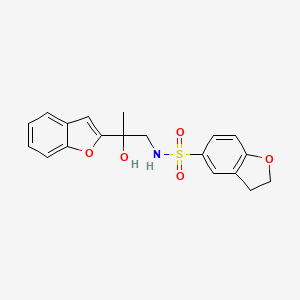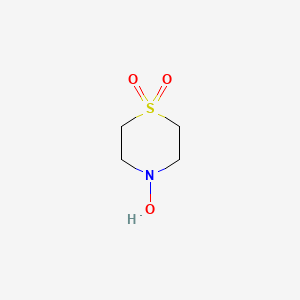![molecular formula C21H24N4O B2746675 N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide CAS No. 1240955-52-5](/img/structure/B2746675.png)
N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases. CEP-33779 has been studied in preclinical models of cancer, fibrosis, and inflammatory diseases, and has shown promising results in reducing tumor growth, fibrosis, and inflammation.
Mécanisme D'action
CEP-33779 acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a crucial role in inflammation, immune response, and cell survival. By inhibiting the NF-κB pathway, CEP-33779 reduces the expression of various pro-inflammatory and pro-survival genes, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the proliferation and survival of cancer cells. CEP-33779 has also been shown to reduce fibrosis and improve liver function in preclinical models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various in vitro and in vivo experiments. It has also shown promising results in preclinical studies, making it a promising candidate for further research. However, there are also limitations to the use of CEP-33779 in lab experiments. It has a short half-life and low bioavailability, which can limit its effectiveness in vivo. Additionally, the mechanism of action of CEP-33779 is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CEP-33779. Further preclinical studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammatory diseases. Additionally, the mechanism of action of CEP-33779 needs to be further elucidated to better understand its effects on various signaling pathways. Finally, the development of more potent and bioavailable analogs of CEP-33779 could improve its effectiveness in vivo and lead to the development of new therapies for various diseases.
Méthodes De Synthèse
CEP-33779 is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of N-cyanoethyl-N-cyclopropylcarbamate with 2-(methylamino)aniline, followed by the reaction of the resulting product with 2-bromo-N-(2-chloroethyl)aniline. The final product is obtained through the reaction of the resulting intermediate with 2-aminoacetamide.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(N-methylanilino)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(15-22,16-12-13-16)24-20(26)14-23-18-10-6-7-11-19(18)25(2)17-8-4-3-5-9-17/h3-11,16,23H,12-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWDHZABKKMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-7-[(3-methylbenzyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2746593.png)
![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)
![5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2746596.png)




![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)
![8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2746606.png)

![N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2746612.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)